molecular formula C12H8N2O B2406938 5-Phenoxypyridine-2-carbonitrile CAS No. 75580-03-9

5-Phenoxypyridine-2-carbonitrile

Cat. No.: B2406938
CAS No.: 75580-03-9
M. Wt: 196.209
InChI Key: UQLUIDMQSVTQBW-UHFFFAOYSA-N
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Description

5-Phenoxypyridine-2-carbonitrile is an organic compound with the molecular formula C12H8N2O. It is a derivative of pyridine, featuring a phenoxy group at the 5-position and a cyano group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxypyridine-2-carbonitrile typically involves the reaction of 5-bromopyridine-2-carbonitrile with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 5-methoxypyridine-2-carbonitrile.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include 5-phenoxypyridine-2-amine.

Mechanism of Action

The mechanism of action of 5-Phenoxypyridine-2-carbonitrile is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxypyridine: Lacks the cyano group, which may affect its reactivity and applications.

    2-Phenoxypyridine-5-carbonitrile:

Uniqueness

5-Phenoxypyridine-2-carbonitrile is unique due to the specific positioning of the phenoxy and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

5-phenoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLUIDMQSVTQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
ON=Cc1ccc(Oc2ccccc2)cn1
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Synthesis routes and methods II

Procedure details

A solution of sodium amide is prepared using 5 g of sodium metal in 500 ml liquid ammonia and 0.1 g ferric nitrate catalyst. A solution of 19 g of 2-methyl-5-phenoxypyridine in 20 ml of anhydrous diethylether is added dropwise, followed by a solution of 11 g of n-butylnitrite in 20 ml of anhydrous diethylether. The ammonia is allowed to evaporate and the resulting mixture of solids is treated with 27 g of ammonium sulfate, 100 ml of diethylether and 100 ml of water. The mixture is extracted with 500 ml of dichloromethane. The organic solution is dried, concentrated and the mixture of oximes can be used directly. One isomer is isolated by crystallization from anhydrous diethylether, 5-phenoxy-2-pyridinecarboxaldehyde oxime, m.p. 130°-131° C. To 59 g of reagent thionylchloride is added 5 g of 5-phenoxy-2-pyridinecarboxaldehyde oxime in portions. After the initial exothermic reaction subsides, the solution is refluxed 30 minutes. The solution is concentrated at reduced pressure, is dissolved in 200 ml dichloromethane and is washed until neutral with dilute ammonium hydroxide. The organic solution is dried, concentrated and distilled to yield 5-phenoxy-2-pyridinecarbonitrile, m.p. 84°-85° C., identical by mixed melting point, infrared and proton magnetic resonance spectrum to that prepared by Process I.
[Compound]
Name
reagent
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59 g
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Reaction Step One
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0 (± 1) mol
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Name
5-phenoxy-2-pyridinecarboxaldehyde oxime
Quantity
5 g
Type
reactant
Reaction Step One

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